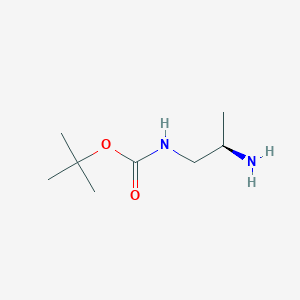

1-(2-Chlorophenyl)-2-methylpropan-1-amine

Übersicht

Beschreibung

1-(2-Chlorophenyl)-2-methylpropan-1-amine, also known as 2-Chloro-N-methyl-1-phenylpropan-1-amine, is an organic compound and a derivative of amphetamine. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. It is a potent stimulant and has been used in research and drug development.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research highlights the utility of amine derivatives, including structures related to 1-(2-Chlorophenyl)-2-methylpropan-1-amine, in corrosion inhibition for mild steel in acidic media. These derivatives show significant efficiency in forming protective films on metal surfaces, which is critical in reducing corrosion rates. The study combines experimental data with theoretical simulations to confirm the effectiveness of these compounds, pointing towards their practical applications in metal preservation and maintenance (Boughoues et al., 2020).

Material Science and Chemistry

In material science, the compound's derivatives have been explored for their chemical properties and interactions. For example, the synthesis and structural analysis of hydrogen bonded complexes reveal insights into molecular arrangements and potential applications in designing novel materials with specific chemical and physical properties (Thirunarayanan et al., 2017).

Synthetic Chemistry

In synthetic chemistry, the manipulation of compounds structurally related to this compound has been a focus in the synthesis of medicinal intermediates and other chemical entities. Studies detail the synthesis of intermediates for pharmacological agents, demonstrating the versatility of these compounds in creating complex molecules for therapeutic applications (Xue Weiliang, 2008).

Environmental Chemistry

A comparative study on amine-based solvents, including 2-amino-2-methylpropanol, for CO2 capture, illustrates the compound's relevance in environmental chemistry. This research underscores the potential of these compounds in reducing the energy requirements and solvent consumption in carbon capture processes, highlighting their importance in addressing climate change and industrial emissions (Hüser et al., 2017).

Pharmaceutical Chemistry

In pharmaceutical chemistry, derivatives of this compound have been investigated for their roles as intermediates in the synthesis of novel antibacterial agents. Such studies provide a foundation for developing new therapeutics, showcasing the compound's utility in drug discovery and development (Sheikh et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

The targets of a compound depend on its chemical structure and properties. Compounds with similar structures may have similar targets. For example, many amines interact with neurotransmitter receptors in the nervous system .

Mode of Action

The mode of action of a compound describes how it interacts with its targets to produce a biological effect. For instance, it could act as an agonist (activator) or antagonist (inhibitor) of a receptor, or it could inhibit an enzyme .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, if it targets a receptor involved in a signaling pathway, it could alter the downstream effects of that pathway .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. The compound’s chemical properties, such as its solubility and stability, can influence its pharmacokinetics .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to effects on the whole organism .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Biochemische Analyse

Biochemical Properties

1-(2-Chlorophenyl)-2-methylpropan-1-amine plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can affect the metabolic pathways in which these enzymes participate.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes such as superoxide dismutase and catalase . These changes can lead to oxidative stress, which impacts various cellular functions and can result in cell damage or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it has been shown to interact with the NMDA receptor, a type of glutamate receptor involved in synaptic plasticity and memory function . This interaction can result in the modulation of neurotransmitter release and synaptic transmission, influencing cognitive and neurological processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can affect its long-term impact on cellular function. For example, its degradation products may have different biological activities compared to the parent compound . Additionally, prolonged exposure to this compound can lead to adaptive changes in cellular responses, such as the upregulation or downregulation of specific genes involved in stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have therapeutic effects, while at high doses, it can exhibit toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to neurotoxicity, characterized by neuronal damage and behavioral changes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in medical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which convert it into different metabolites . These metabolites can have distinct biological activities and can influence metabolic flux and metabolite levels in cells. The identification of these metabolic pathways is essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake and distribution within the body . The localization and accumulation of this compound in different tissues can affect its overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been shown to localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOALSEFEPRQWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1183825-71-9 | |

| Record name | 1-(2-chlorophenyl)-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

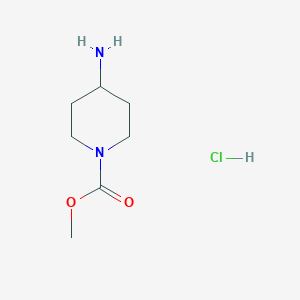

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B1463899.png)

![[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1463907.png)